molecular formula C24H22N2O5S B2451211 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941926-29-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2451211
CAS RN: 941926-29-0
M. Wt: 450.51
InChI Key: MIWRRISHSKMYTG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA is a small molecule inhibitor that targets a specific protein known as heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stabilization of various oncogenic proteins.

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive and Diuretic Agents : A study by Rahman et al. (2014) explored N-substituted derivatives of benzene sulfonamide for their potential as diuretic and antihypertensive agents. The findings suggest that certain compounds in this class may have significant pharmacological effects.

  • Cell Viability Indicators : Ishiyama et al. (1997) synthesized a water-soluble tetrazolium salt derivative, which can act as a sensitive chromogenic indicator for NADH and cell viability in biological research. This compound is related in structure to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide (Ishiyama et al., 1997).

Molecular Electronics

  • Building Blocks for Electronic Devices : Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, similar in structure to the target compound, as precursors for molecular wires in electronic devices. This indicates potential applications in the field of molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-19-12-14-20(15-13-19)32(28,29)16-4-7-23(27)25-18-10-8-17(9-11-18)24-26-21-5-2-3-6-22(21)31-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWRRISHSKMYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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